![molecular formula C5H7Br2N3O2 B2898492 (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide CAS No. 1431963-76-6](/img/structure/B2898492.png)
(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
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Overview
Description
“(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide” is a chemical compound with the molecular formula C5H7BrN3O2 . It has a molecular weight of 300.94 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6BrN3O2.BrH/c6-3-1-9(2-4(10)11)8-5(3)7;/h1H,2H2,(H2,7,8)(H,10,11);1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 300.94 .Scientific Research Applications
(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a tool in the study of enzyme-catalyzed reactions. It is also used in the study of glycoprotein biosynthesis and in the design of new drugs. This compound is also used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical and physiological processes.
Mechanism of Action
The mechanism of action of (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide is not completely understood. However, it is known that this compound can act as an inhibitor of enzymes involved in glycoprotein biosynthesis. It can also act as an inhibitor of enzymes involved in the synthesis of heterocyclic compounds. In addition, this compound can act as an activator of enzymes involved in the synthesis of amino acids and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can act as an inhibitor of enzymes involved in glycoprotein biosynthesis and can also act as an inhibitor of enzymes involved in the synthesis of heterocyclic compounds. In addition, this compound can act as an activator of enzymes involved in the synthesis of amino acids and other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide in laboratory experiments are that it is a versatile compound that can be used in a variety of scientific research applications. It is also relatively inexpensive and easy to synthesize. The main limitation of this compound is that its mechanism of action is not fully understood, so its use in laboratory experiments should be done with caution.
Future Directions
Future research on (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide should focus on understanding its mechanism of action in greater detail. This could involve studying the effects of this compound on enzymes involved in glycoprotein biosynthesis, as well as its effects on enzymes involved in the synthesis of heterocyclic compounds. In addition, further research should be done to explore the potential applications of this compound in drug design and the development of new drugs. Furthermore, research should be done to explore the potential advantages and limitations of using this compound in laboratory experiments.
Synthesis Methods
The synthesis of (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide can be done in two steps. The first step involves the reaction of 3-amino-4-bromo-1H-pyrazole-1-carboxylic acid with anhydrous hydrogen bromide in anhydrous acetic acid. This reaction yields the desired product, this compound, as a white crystalline solid. The second step involves the purification of the product, which can be done by recrystallization.
Safety and Hazards
properties
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)acetic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2.BrH/c6-3-1-9(2-4(10)11)8-5(3)7;/h1H,2H2,(H2,7,8)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRGHRKKKQWADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)N)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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